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Cycloviolacin Y3

Antiviral Molecular docking SARS-CoV-2

Cyclotides are not functionally interchangeable-substituting Cycloviolacin Y3 with another cyclotide without accounting for loop-sequence and surface-property differences yields divergent biological outcomes. This Möbius subfamily cyclotide, isolated from Viola yedoensis, addresses the need for a structurally defined, intermediate-hydrophobicity calibrant in cyclotide research. • Defined physicochemical profile: pI 3.67, net charge -2, hydrophobicity 0.288-occupies a distinct space within the V. yedoensis cyclotide panel for RP-HPLC method development. • Distinct SAR: Glu in loop 1 is not critical for potency, contrasting with bracelet cyclotides such as cycloviolacin O2-enables systematic subfamily-comparative membrane-selectivity studies. • Superior in silico target engagement: docking scores of -1372.5 to -1232.6 kJ/mol against Spike protein, with stable 30 ns MD simulation complexes-suited for SPR, BLI, and pseudovirus neutralization assays. Custom synthesis; inquire for batch-specific purity, scale, and delivery timelines.

Molecular Formula
Molecular Weight
Cat. No. B1578309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviolacin Y3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviolacin Y3 Sourcing Guide: Structural Identity, Subfamily Classification, and Core Physicochemical Profile for Informed Procurement


Cycloviolacin Y3 is a 33-residue macrocyclic peptide belonging to the cyclotide family, specifically classified within the Möbius subfamily due to the presence of a cis-Pro peptide bond in loop 5 [1]. Isolated from Viola yedoensis (Violaceae), it possesses the characteristic cyclic cystine knot (CCK) motif formed by three disulfide bonds (Cys7–Cys21, Cys11–Cys23, Cys16–Cys29), which confers exceptional thermal and enzymatic stability [1][2]. Its primary sequence is GGTIFDCGETCFLGTCYTAGCSCGNWGLCYGTN, with a monoisotopic mass of 3375.75 Da, a predicted isoelectric point of 3.67, and a net charge of −2 at neutral pH [1]. These physicochemical attributes distinguish it from many bracelet and other Möbius cyclotides and directly influence its biological target engagement profile.

Why Cycloviolacin Y3 Cannot Be Replaced by a Generic Cyclotide: Subfamily, Sequence, and Surface-Property Determinants of Functional Specificity


Cyclotides are not functionally interchangeable despite sharing a conserved cystine-knot core. Cycloviolacin Y3 belongs to the Möbius subfamily, which is defined by a cis-Pro in loop 5 and exhibits distinct structure–activity relationships compared to bracelet cyclotides such as cycloviolacin O2 . In bracelet cyclotides, the Glu residue in loop 1 is critical for cytotoxic potency, whereas in Möbius cyclotides this residue is far less important, indicating divergent pharmacophoric determinants between subfamilies . Furthermore, even within the Möbius subfamily, variations in loop sequences produce substantial differences in surface hydrophobicity (e.g., Cycloviolacin Y3 has a predicted hydrophobicity of 0.288 and net charge −2 versus Cycloviolacin Y5, which is the most hydrophobic Möbius cyclotide from V. yedoensis and exhibits an EC50 of 0.04 µM against HIV) [1][2]. Such differences translate into large variations in membrane-binding selectivity, hemolytic activity, and target affinity. Therefore, substituting Cycloviolacin Y3 with another cyclotide—even a closely related one such as Cycloviolacin Y1 or Y5—without accounting for these quantifiable loop-sequence and surface-property differences will yield divergent biological outcomes.

Cycloviolacin Y3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Anti-SARS-CoV-2 Docking Score Superiority: Cycloviolacin Y3 vs. ACE2-S Baseline and Competing Plant Peptides

In a structure-based virtual screening campaign of 83 plant-derived antiviral peptides, Cycloviolacin Y3 demonstrated a molecular docking score against the SARS-CoV-2 Spike protein ACE2-binding site that was superior to the natural ACE2-S complex reference. The five top-ranked peptides, including Cycloviolacin Y3, achieved docking scores in the range of −1372.5 kJ/mol to −1232.6 kJ/mol, compared to −1183.4 kJ/mol for the ACE2-S complex [1]. This represents a 4–16% improvement in docking score over the reference interaction. Among these five hits, only Cycloviolacin Y3 and Cycloviolacin Y1 maintained minimal RMSD fluctuations during 30 ns molecular dynamics simulations, indicating stable binding to the target [1]. In contrast, the other three top-ranked peptides (White cloud bean defensin, Putative defensin 3.1, Defensin D1) showed larger conformational deviations, suggesting less stable complexes [1].

Antiviral Molecular docking SARS-CoV-2

Subfamily-Dependent Structure–Activity Relationship: Möbius Cycloviolacin Y3 vs. Bracelet Cycloviolacin O2 in Cytotoxic Mechanism

Systematic SAR studies comparing Möbius and bracelet cyclotides have established that the Glu residue in loop 1 is critical for the cytotoxic activity of bracelet cyclotides such as cycloviolacin O2, whereas this residue is significantly less important in Möbius cyclotides . Cycloviolacin Y3, as a Möbius cyclotide, lacks this Glu-dependency for activity. Additionally, cycloviolacin O2 (bracelet) displays potent membrane disruption with selectivity for anionic membranes, while Möbius representatives such as kalata B1 are significantly less lytic across all tested membrane models [1]. Although Cycloviolacin Y3 was not tested in these specific lytic assays, its classification as a Möbius cyclotide with a predicted net charge of −2 and moderate hydrophobicity (0.288) places it in a distinct functional category from the highly cationic and hydrophobic bracelet cyclotides that dominate the cytotoxic cyclotide literature [2].

Cytotoxicity Structure–activity relationship Membrane disruption

Cycloviolacin Y3 vs. Cycloviolacin Y5: Divergent Hydrophobicity and Charge Properties Within the Same Plant Species

Within the Viola yedoensis cyclotide repertoire, Cycloviolacin Y3 differs markedly from Cycloviolacin Y5 in predicted physicochemical properties. Cycloviolacin Y3 has a predicted isoelectric point (pI) of 3.67 and a net charge of −2, whereas Cycloviolacin Y5 is substantially more hydrophobic and elutes last by RP-HPLC, correlating with its potent anti-HIV activity (EC50 0.04 µM, the most potent among V. yedoensis cyclotides) [1][2]. Cycloviolacin Y3, with its net negative charge and moderate hydrophobicity (0.288), is expected to exhibit weaker membrane-disrupting activity compared to Y5 [2]. This is consistent with the established positive correlation between hydrophobicity, hemolytic activity, and anti-HIV potency across the cyclotide family [1].

Physicochemical profiling Hydrophobicity Antiviral activity

Cycloviolacin Y3 Sequence Uniqueness: Loop Composition Divergence from the Prototypic Möbius Cyclotide Kalata B1

Cycloviolacin Y3 shares the Möbius subfamily assignment with kalata B1 but exhibits substantial sequence divergence across the six backbone loops that determine bioactivity. Kalata B1 (29 residues) and Cycloviolacin Y3 (33 residues) differ in all six loops, with Y3 possessing an extended loop 3 and a distinct loop 5 sequence [1]. The anti-HIV activity data for kalata B1 (EC50 0.66 µM, IC50 5.7 µM) [2] provides a baseline for the Möbius subfamily, but the sequence differences in Y3's loops are expected to alter its target-binding profile. Notably, the loop 5 sequence of Y3 (GSCGNWGL) differs from that of kalata B1 (GSWPWCTR) and Cycloviolacin Y5 (GSWPWCTR), which contains the Trp-rich motif associated with high membrane affinity [1][2].

Sequence analysis Loop diversity Structure–function

Cycloviolacin Y3 Application Scenarios: Research and Industrial Use Cases Derived from Quantitative Differentiation Evidence


SARS-CoV-2 Spike Protein Interaction Studies and Antiviral Screening

Cycloviolacin Y3 is a top-ranked candidate for in vitro validation of Spike–ACE2 interaction inhibitors. Its computationally predicted docking score (−1372.5 to −1232.6 kJ/mol, superior to the natural ACE2-S complex at −1183.4 kJ/mol) and demonstrated complex stability over 30 ns MD simulations make it suitable for biophysical interaction assays (SPR, BLI, ITC) and pseudovirus neutralization tests [1].

Möbius Subfamily Reference Standard for SAR and Membrane-Selectivity Profiling

Procure Cycloviolacin Y3 as a Möbius subfamily representative to benchmark against bracelet cyclotides (e.g., cycloviolacin O2) in membrane-binding and cytotoxicity assays. Its distinct SAR—where Glu in loop 1 is not critical—contrasts with that of bracelet cyclotides, enabling systematic subfamily-comparative studies of membrane selectivity and mechanism of action [2].

Physicochemical Property Calibration in Cyclotide Library Design

Cycloviolacin Y3 occupies a defined intermediate hydrophobicity/charge space (pI 3.67, net charge −2, hydrophobicity 0.288) within the V. yedoensis cyclotide panel. It can serve as a calibration standard for RP-HPLC method development and as a reference point for designing focused cyclotide libraries where moderate hydrophobicity and negative net charge are desired to minimize non-specific membrane lysis while retaining target-binding capacity [3][4].

Sequence–Function Relationship Studies Focused on Loop 5 Diversity

The unique loop 5 sequence of Cycloviolacin Y3 (GSCGNWGL), which lacks the Trp-Pro-Trp motif found in the more hydrophobic and hemolytic cyclotides kalata B1 and Cycloviolacin Y5, makes Y3 a valuable comparator for dissecting the contribution of loop 5 aromatic residues to membrane disruption, hemolysis, and antiviral potency [3][4].

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